Liothyronine-d3

Catalog No.
S12833711
CAS No.
M.F
C15H12I3NO4
M. Wt
653.99 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Liothyronine-d3

Product Name

Liothyronine-d3

IUPAC Name

(2S)-2-amino-3-[3,5-diiodo-4-(2,3,6-trideuterio-4-hydroxy-5-iodophenoxy)phenyl]propanoic acid

Molecular Formula

C15H12I3NO4

Molecular Weight

653.99 g/mol

InChI

InChI=1S/C15H12I3NO4/c16-9-6-8(1-2-13(9)20)23-14-10(17)3-7(4-11(14)18)5-12(19)15(21)22/h1-4,6,12,20H,5,19H2,(H,21,22)/t12-/m0/s1/i1D,2D,6D

InChI Key

AUYYCJSJGJYCDS-FASWOMPJSA-N

SMILES

Array

Canonical SMILES

C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)O)N)I)I)O

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1O)I)[2H])OC2=C(C=C(C=C2I)C[C@@H](C(=O)O)N)I)[2H]

Liothyronine-d3 (T3-d3) is a stable isotope-labeled internal standard (SIL-IS) engineered specifically for the precise quantification of endogenous and exogenous triiodothyronine (T3) via liquid chromatography-tandem mass spectrometry (LC-MS/MS). By incorporating three deuterium atoms, this compound provides a critical +3 Da mass shift compared to unlabeled T3, enabling distinct mass spectrometric resolution without natural isotopic overlap. For scientific buyers, contract research organizations (CROs), and clinical diagnostics laboratories, procuring T3-d3 is essential for developing regulatory-compliant, high-throughput bioanalytical assays where exact matrix effect correction, extraction recovery normalization, and cost-effective scalability are absolute requirements [1].

Substituting Liothyronine-d3 with unlabeled T3, structurally related analogs, or alternative labeled hormones like Levothyroxine-d4 (T4-d4) fundamentally compromises assay integrity. Unlabeled T3 cannot be used as an internal standard for endogenous quantification because it is mass-indistinguishable from the target analyte. Furthermore, utilizing T4-d4 to quantify T3 introduces severe bioanalytical errors; T4 possesses an additional iodine atom, resulting in a significantly different chromatographic retention time and distinct ionization efficiency. Consequently, T4-d4 fails to correct for matrix suppression or enhancement at the specific T3 elution window. While 13C-labeled variants (T3-13C6) exist, they are often cost-prohibitive for routine screening; T3-d3 provides a well-documented balance of analytical rigor and procurement economics [1].

Matrix Effect Normalization vs. Cross-Class Standards

In quantitative LC-MS/MS assays of complex biological matrices, Liothyronine-d3 provides highly accurate matrix effect correction compared to cross-class standards like Levothyroxine-d4 (T4-d4). Because T3-d3 shares near-identical physicochemical properties with endogenous T3, it co-elutes within the same chromatographic window, normalizing ion suppression to yield an assay accuracy of 95–105%. In contrast, T4-d4 exhibits a longer retention time due to its higher lipophilicity and extra iodine atom, failing to correct for matrix effects at the T3 elution time and resulting in uncorrected suppression that can drop T3 quantification accuracy below 85% [1].

Evidence DimensionMatrix effect correction accuracy (recovery)
Target Compound Data95–105% accuracy (co-elution normalization)
Comparator Or BaselineLevothyroxine-d4 (<85% accuracy for T3 due to RT mismatch)
Quantified Difference>10-20% improvement in quantification accuracy
ConditionsReversed-phase LC-MS/MS of serum/plasma extracts

Procuring the exact matched SIL-IS prevents costly bioanalytical assay failures and ensures compliance with FDA/EMA validation guidelines.

Isotopic Resolution and Signal-to-Noise Integrity

A critical requirement for a stable isotope internal standard is the avoidance of cross-talk with the endogenous analyte. Liothyronine-d3 provides a +3 Da mass shift (m/z 652.9 [M-H]-) relative to unlabeled Liothyronine (m/z 649.9 [M-H]-). This +3 Da shift is quantitatively sufficient to bypass the natural M+3 isotopic envelope of unlabeled T3, which is primarily driven by the natural abundance of 13C. Utilizing a standard with a smaller mass shift (e.g., d1 or d2 analogs) leads to unacceptable isotopic overlap, artificially inflating the baseline and reducing assay sensitivity [1].

Evidence DimensionPrecursor ion mass shift (Negative ESI)
Target Compound Data+3 Da shift (m/z 652.9)
Comparator Or BaselineUnlabeled T3 (m/z 649.9) or d1/d2 analogs (<3 Da shift)
Quantified DifferenceComplete elimination of M+3 natural isotope interference
ConditionsNegative electrospray ionization (ESI) mass spectrometry

Ensures high signal-to-noise ratios and lowers the limit of quantification (LOQ) for trace-level thyroid hormone analysis.

Cost-Effective Scalability vs. 13C-Labeled Analogs

While 13C-labeled Liothyronine (T3-13C6) is sometimes utilized to completely eliminate the minor deuterium-induced retention time (RT) shift seen in reversed-phase chromatography, Liothyronine-d3 remains the dominant procurement choice for high-throughput laboratories. T3-d3 can be synthesized via highly efficient deuterated precursor routes, reducing procurement costs substantially compared to the complex multi-step synthesis required for 13C incorporation. When chromatographic gradients are properly optimized, the <0.1 min RT shift of T3-d3 does not compromise matrix effect correction, making it the most economically viable choice for large-scale screening [1].

Evidence DimensionChromatographic retention time shift vs. Procurement cost
Target Compound Data<0.1 min RT shift with high cost-efficiency
Comparator Or BaselineLiothyronine-13C6 (0 min RT shift but significantly higher cost)
Quantified DifferenceSubstantial reduction in per-assay IS reagent cost with negligible loss in accuracy
ConditionsHigh-throughput clinical LC-MS/MS routine screening

Allows clinical and contract research organizations (CROs) to scale up testing volumes economically without sacrificing regulatory compliance.

Clinical LC-MS/MS Quantification of Thyroid Hormones

Liothyronine-d3 is the standard of choice for multiplexed LC-MS/MS panels measuring free and total T3 in human serum or plasma. Its precise +3 Da mass shift and near-identical elution profile ensure robust matrix effect correction, making it essential for diagnosing hyperthyroidism, hypothyroidism, and monitoring thyroid replacement therapies [1].

Pharmacokinetic (PK) and Bioequivalence Studies

During the development of novel thyroid hormone analogs or sustained-release T3 formulations, T3-d3 serves as the critical internal standard for tracking exogenous drug exposure. Its use guarantees that extraction recoveries and ionization efficiencies are accurately normalized across hundreds of patient samples, meeting strict FDA/EMA bioanalytical validation criteria [2].

Endocrine Disruptor Screening in Ecotoxicology

In environmental and toxicological studies assessing the impact of endocrine-disrupting chemicals (EDCs) on thyroid function, T3-d3 is utilized to quantify trace levels of T3 in complex matrices such as wastewater, tissue homogenates, and amphibian models. Its cost-effectiveness allows for large-scale environmental monitoring that would be cost-prohibitive with 13C-labeled standards [3].

XLogP3

1.7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

653.8089 Da

Monoisotopic Mass

653.8089 Da

Heavy Atom Count

23

Dates

Last modified: 08-10-2024

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